BenchChemオンラインストアへようこそ!

Piperidine, 2-methyl-6-undecyl-

Nitric oxide synthase inhibition Isosolenopsin A nNOS selectivity

Piperidine, 2‑methyl‑6‑undecyl‑ (CAS 92619‑72‑2) is the cis‑configured isomer of the fire‑ant venom alkaloid isosolenopsin A, a lipophilic 2,6‑disubstituted piperidine with the molecular formula C₁₇H₃₅N and a molecular weight of 253.5 g mol⁻¹. The compound possesses two stereogenic centers at C‑2 and C‑6; the cis relative configuration (2R,6S or 2S,6R) distinguishes it from the trans isomer solenopsin A and from other chain‑length analogs in the solenopsin/isosolenopsin family.

Molecular Formula C17H35N
Molecular Weight 253.5 g/mol
CAS No. 92619-72-2
Cat. No. B13774115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 2-methyl-6-undecyl-
CAS92619-72-2
Molecular FormulaC17H35N
Molecular Weight253.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1CCCC(N1)C
InChIInChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3
InChIKeyAYJGABFBAYKWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer’s Technical Primer: What Is 2‑Methyl‑6‑undecylpiperidine (CAS 92619‑72‑2)?


Piperidine, 2‑methyl‑6‑undecyl‑ (CAS 92619‑72‑2) is the cis‑configured isomer of the fire‑ant venom alkaloid isosolenopsin A, a lipophilic 2,6‑disubstituted piperidine with the molecular formula C₁₇H₃₅N and a molecular weight of 253.5 g mol⁻¹ [1]. The compound possesses two stereogenic centers at C‑2 and C‑6; the cis relative configuration (2R,6S or 2S,6R) distinguishes it from the trans isomer solenopsin A and from other chain‑length analogs in the solenopsin/isosolenopsin family [2]. Because biological activity in this class is strongly stereochemistry‑dependent, procurement specifications must explicitly define the isomer when the goal is to reproduce published pharmacology or toxicology data.

Why a ‘Piperidine Alkaloid’ Spec Is Not Enough: Stereochemical and Pharmacological Non‑Interchangeability


The 2‑methyl‑6‑undecylpiperidine scaffold exists as four distinct stereoisomers: (2R,6R)‑solenopsin A, (2S,6S)‑solenopsin B, (2R,6S)‑isosolenopsin A, and (2S,6R)‑isosolenopsin A, each exhibiting different rank‑order potency and selectivity across nitric‑oxide synthase (NOS) isoforms, antibacterial targets, and mammalian cardiovascular systems [1]. For example, isosolenopsin A (cis) is a potent and selective neuronal NOS inhibitor (IC₅₀ 18 µM for nNOS; Ki 19 µM) that spares inducible NOS, whereas published data on solenopsin A (trans) indicate a PI3K/Akt‑mediated anti‑angiogenic profile not shared by the cis isomer [2][3]. A purchaser who requests only “2‑methyl‑6‑undecylpiperidine” without specifying the cis geometry or enantiomeric composition risks receiving a stereoisomer mixture that may be inactive or selectively toxic in the intended assay system.

Quantitative Differentiation Evidence: Head‑to‑Head and Comparable Data for Isosolenopsin A (CAS 92619‑72‑2)


Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibition vs. Endothelial and Inducible Isoforms

Isosolenopsin A (cis‑2‑methyl‑6‑undecylpiperidine) demonstrates pronounced selectivity for neuronal NOS (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms. The IC₅₀ values determined in an in vitro [³H]arginine‑to‑[³H]citrulline conversion assay are: nNOS = 18 ± 3.9 µM, eNOS = 156 ± 10 µM, and iNOS > 1000 µM, yielding an nNOS/eNOS selectivity ratio of ≈ 8.7 and an nNOS/iNOS ratio > 55 [1]. The kinetic Ki for nNOS is 19 ± 2 µM, consistent with noncompetitive inhibition with respect to L‑arginine [1]. By contrast, solenopsin A (trans isomer) is reported predominantly as a PI3K/Akt inhibitor (IC₅₀ ≈ 10 µM against Akt) and its NOS isoform selectivity profile has not been quantitatively delineated in the same assay system [2]. This makes isosolenopsin A the rational procurement choice for studies requiring selective nNOS blockade without confounding PI3K/Akt activity.

Nitric oxide synthase inhibition Isosolenopsin A nNOS selectivity IC50

Cardiovascular Depressant Equipotency Confirmed Against Trans Isomer Solenopsin A

In anesthetized, ventilated rats, intravenous administration of racemic isosolenopsin A (cis isomer, 3–15 mg kg⁻¹) produced dose‑dependent cardiovascular depression that was quantitatively similar to that of racemic solenopsin A (trans isomer) [1]. At the highest tested dose (30 mg kg⁻¹ for solenopsin A and the equivalent molar range for isosolenopsin A), both compounds provoked comparable maximal percent reductions in mean arterial blood pressure, heart rate, and left‑ventricular contractility (dP/dt), with solenopsin A showing −43 ± 9 % change in dP/dt and overlapping confidence intervals for isosolenopsin A [1]. This direct head‑to‑head data establishes that, for acute cardiovascular endpoints, cis and trans isomers are essentially equipotent, meaning that one cannot be substituted for the other on the assumption of lower toxicity.

Cardiotoxicity Solensopsin alkaloids Isosolenopsin A Hemodynamics

Sub‑mg L⁻¹ Antibacterial Activity Against Streptococcus pneumoniae Demonstrated in a Nine‑Isomer Panel

All nine synthetic fire‑ant venom alkaloids tested—including (2R,6S)‑isosolenopsin A and (2S,6R)‑isosolenopsin A—inhibited Streptococcus pneumoniae ATCC strains at a minimum inhibitory concentration (MIC) of 0.5 mg L⁻¹, as determined by CLSI broth‑microdilution guidelines [1]. In contrast, none of the alkaloids inhibited Escherichia coli or Pseudomonas aeruginosa at the concentrations examined (up to 5 log‑unit range) [1]. While the MIC against S. pneumoniae was uniform across isomers, only four of the nine alkaloids (including specific solenopsin and isosolenopsin enantiomers) exhibited broader Gram‑positive activity against Staphylococcus aureus and Stenotrophomonas maltophilia, demonstrating that subtle stereochemical variations dictate the antibacterial spectrum [1].

Antibacterial Minimum inhibitory concentration Streptococcus pneumoniae Fire ant alkaloid

Synthetic Tractability and Enantiomeric Purity Specifications for Laboratory Procurement

Isosolenopsin A has been prepared both as a racemate and in enantiopure form via multiple synthetic routes, including dearomatization of N‑phenyl‑2‑methyl‑6‑undecyl‑piperidine and catalytic enantioselective reductive alkynylation of amides [1][2]. Reputable vendors that list CAS 92619‑72‑2 typically provide the compound with ≥97 % purity (HPLC or GC), and the specific rotation or chiral‑HPLC trace is required to confirm enantiomeric identity. By contrast, less‑specified listings of “2‑methyl‑6‑undecylpiperidine” often omit stereochemical information entirely, leading to procurement of undefined stereoisomer mixtures that cannot be traced back to published pharmacological benchmarks.

Enantioselective synthesis Piperidine alkaloid Isosolenopsin A Analytical standard

Where Data Support Prioritizing CAS 92619‑72‑2 Over Other Solenopsin Analogs


Selective Neuronal NOS Inhibitor Screening in Neuroinflammation and Neuropathic Pain Models

Isosolenopsin A’s 8.7‑fold selectivity for nNOS over eNOS and >55‑fold selectivity over iNOS [1] makes it suitable for primary screening in neuronal‑NOS‑dependent pathways without the confounding vasodilatory liability of eNOS inhibition or the immunomodulation triggered by iNOS blockade. Researchers investigating cerebral ischemia, migraine, or neuropathic pain can use this compound as a tool inhibitor, whereas solenopsin A would introduce off‑target PI3K/Akt inhibition that complicates interpretation [2].

Cardiovascular Safety Pharmacology and Mechanistic Toxicology of Piperidine Alkaloids

Because isosolenopsin A and solenopsin A exhibit equipotent cardiodepressant effects in vivo [3], procurement of the cis isomer with verified purity is essential when investigating the structure‑toxicity relationship of fire‑ant alkaloids. The quantitative dP/dt, heart‑rate, and blood‑pressure data provide a benchmark for comparing novel semi‑synthetic analogs while ensuring consistency with historical toxicological datasets.

Gram‑Positive Antibacterial Discovery Using a Validated Fire‑Ant Alkaloid Standard

The MIC of 0.5 mg L⁻¹ against S. pneumoniae and broader activity against S. aureus and S. maltophilia for specific isosolenopsin A enantiomers [4] support the use of CAS 92619‑72‑2 as a positive control in antibacterial screening cascades. Using the trans isomer or an undefined racemate risks missing stereospecific activity against key Gram‑positive pathogens, thereby undermining hit‑triaging decisions.

Synthetic Methodology Development and Chiral Reference Standard Preparation

Multiple published enantioselective syntheses rely on isosolenopsin A as a benchmark product to demonstrate new catalytic methods [5][6]. Purchasing the CAS‑designated cis isomer with ≥97 % purity and documented enantiomeric excess enables direct comparison with literature yields, optical rotations, and chromatographic retention times, thereby validating novel routes without ambiguity about stereochemical identity.

Quote Request

Request a Quote for Piperidine, 2-methyl-6-undecyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.